N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide
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Overview
Description
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide: is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a piperidine ring, and a thiazole ring
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a serine/threonine-protein kinase that plays a crucial role in the control of the cell cycle and is essential for meiosis .
Mode of Action
It is likely that the compound interacts with the kinase in a way that modulates its activity, leading to changes in the cell cycle .
Biochemical Pathways
The compound’s interaction with CDK2 affects the cell cycle, a fundamental biochemical pathway in cells. The downstream effects of this interaction can lead to changes in cell proliferation and differentiation
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of the compound’s action are likely related to its modulation of CDK2 activity and the resulting changes in the cell cycle .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its target .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the pyrazole and thiazole rings, followed by their functionalization and coupling.
Pyrazole Ring Formation: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Thiazole Ring Formation: The thiazole ring is often prepared by the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Piperidine Ring Formation: The piperidine ring can be synthesized via the hydrogenation of pyridine derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the pyrazole ring, potentially converting it to a pyrazoline derivative.
Substitution: The thiazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine under acidic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of pyrazoline derivatives.
Substitution: Halogenated thiazole derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders or inflammatory diseases.
Biology: The compound can be used in studies investigating the biological activity of pyrazole and thiazole derivatives.
Industry: It may find applications in the development of agrochemicals or as a building block in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-methylthiazole-5-carboxamide
- N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2,4-dimethylthiazole-4-carboxamide
Uniqueness
The uniqueness of N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide lies in its specific substitution pattern and the combination of functional groups, which may confer distinct biological properties compared to its analogs.
Properties
IUPAC Name |
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5OS/c1-10-16(24-11(2)18-10)17(23)19-13-5-7-22(8-6-13)15-9-14(20-21-15)12-3-4-12/h9,12-13H,3-8H2,1-2H3,(H,19,23)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REFCMGAOQLWLBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NC2CCN(CC2)C3=NNC(=C3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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